Home > Products > Screening Compounds P28882 > Telotristat etiprate
Telotristat etiprate - 1137608-69-5

Telotristat etiprate

Catalog Number: EVT-288290
CAS Number: 1137608-69-5
Molecular Formula: C36H35ClF3N7O6
Molecular Weight: 754.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telotristat etiprate is an orally bioavailable prodrug []. It is metabolized in vivo to its active moiety, telotristat (LP-778902) []. Telotristat etiprate is classified as a tryptophan hydroxylase (TPH) inhibitor []. In scientific research, telotristat etiprate is primarily utilized to investigate the role of peripheral serotonin synthesis in various physiological and pathological processes [, , ].

Source and Classification

Telotristat etiprate is classified as an oral serotonin synthesis inhibitor and is often referred to in clinical settings as a treatment option for patients experiencing severe diarrhea associated with carcinoid syndrome. It was developed by Lexicon Pharmaceuticals and has undergone extensive clinical trials to evaluate its efficacy and safety in managing symptoms related to this condition .

Synthesis Analysis

The synthesis of telotristat etiprate involves several key steps, focusing on the construction of its core structure while ensuring that it remains a potent inhibitor of tryptophan hydroxylase. The compound's synthesis can be outlined as follows:

  1. Starting Material: The synthesis begins with commercially available starting materials, including tryptophan derivatives.
  2. Key Reaction: The critical step involves the selective modification of the tryptophan scaffold to introduce functional groups that enhance its inhibitory activity against tryptophan hydroxylase.
  3. Purification: After the reaction, the product undergoes purification processes such as recrystallization or chromatography to isolate telotristat etiprate in its pure form.
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The detailed parameters of these reactions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and ensuring the desired pharmacological properties .

Molecular Structure Analysis

Telotristat etiprate has a distinct molecular structure that contributes to its function as a serotonin synthesis inhibitor. The molecular formula is C17_{17}H22_{22}N2_{2}O4_{4}, with a molar mass of approximately 318.37 g/mol. Its structure features:

  • Tryptophan Core: A modified tryptophan backbone that retains essential functional groups necessary for enzyme interaction.
  • Substituents: Various substituents that enhance lipophilicity and oral bioavailability while preventing crossing of the blood-brain barrier.
  • 3D Configuration: The three-dimensional arrangement of atoms in telotristat etiprate allows for optimal binding to tryptophan hydroxylase, thereby inhibiting its activity effectively.

The compound's structural integrity is vital for its pharmacological action and therapeutic efficacy against carcinoid syndrome .

Chemical Reactions Analysis

Telotristat etiprate primarily engages in biochemical reactions involving the inhibition of tryptophan hydroxylase. This enzyme catalyzes the conversion of tryptophan into 5-hydroxytryptophan, which is subsequently converted into serotonin. By inhibiting this enzyme, telotristat etiprate effectively reduces serotonin production, leading to decreased levels of its metabolite, 5-hydroxyindoleacetic acid in urine.

Key Reactions:

  • Inhibition Reaction: Telotristat etiprate binds to the active site of tryptophan hydroxylase, blocking access to tryptophan and preventing its conversion into serotonin.
  • Metabolite Reduction: The reduction in serotonin synthesis results in lower urinary levels of 5-hydroxyindoleacetic acid, which serves as a biomarker for serotonin activity in patients .
Mechanism of Action

The mechanism of action for telotristat etiprate centers on its role as an inhibitor of tryptophan hydroxylase:

  1. Target Enzyme: Tryptophan hydroxylase is the rate-limiting enzyme in serotonin biosynthesis.
  2. Inhibition Process: By binding to this enzyme, telotristat etiprate prevents the conversion of tryptophan into 5-hydroxytryptophan.
  3. Outcome: This inhibition leads to decreased serotonin levels, alleviating symptoms associated with carcinoid syndrome such as diarrhea.
Physical and Chemical Properties Analysis

Telotristat etiprate exhibits several important physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water, which affects formulation strategies for oral delivery.
  • Stability: The compound shows stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: As an orally administered drug, it demonstrates good bioavailability due to its design aimed at systemic absorption while minimizing central nervous system penetration.

These properties are critical when considering dosage forms and routes of administration for effective therapeutic use .

Applications

Telotristat etiprate has significant clinical applications:

  • Treatment of Carcinoid Syndrome: It is primarily used to manage diarrhea associated with carcinoid syndrome in patients who do not achieve adequate symptom control with somatostatin analogs.
  • Research Potential: Ongoing studies continue to explore additional applications in other conditions related to serotonin dysregulation.

The efficacy observed in clinical trials underscores its potential as a valuable therapeutic agent for patients suffering from this challenging condition .

Biochemical Mechanisms of Action

Inhibition of Tryptophan Hydroxylase: Role in Peripheral Serotonin Biosynthesis

Telotristat etiprate is an orally administered small-molecule prodrug rapidly hydrolyzed to its active metabolite, telotristat ethyl, and further to telotristat. This compound exerts its therapeutic effect by selectively inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. TPH catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to serotonin [2] [4].

In carcinoid syndrome, neuroendocrine tumors (NETs) overproduce serotonin, leading to debilitating symptoms like diarrhea and flushing. By inhibiting TPH, telotristat reduces serotonin synthesis in enterochromaffin cells of the gastrointestinal tract, directly addressing the biochemical driver of carcinoid syndrome [2] [5]. Preclinical studies in murine models demonstrated telotristat’s ability to decrease intestinal and plasma serotonin by >50% without altering serotonin levels in the central nervous system (CNS) or affecting gastrointestinal motility [4] [5]. Clinically, this translates to significant reductions in urinary 5-hydroxyindoleacetic acid (5-HIAA), a serotonin metabolite, by 74%–87% in phase III trials, correlating with symptom improvement [1] [5] [6].

Table 1: Impact of Telotristat on Serotonin Biomarkers in Clinical Trials

Study (Phase)Patient PopulationUrinary 5-HIAA ReductionKey Findings
TELESTAR (III)Refractory carcinoid syndrome78% (250 mg); 87% (500 mg)≥30% reduction in 5-HIAA vs. 10% with placebo
TELECAST (III)Well-differentiated NETsSignificant decrease from baselineCorrelation with symptom control
Phase II (Open-label)SSA-naïve/refractory74% mean reduction43% of patients achieved >50% reduction in bowel movements

Molecular Selectivity: Blood-Brain Barrier Penetration and Peripheral vs. Central Effects

Telotristat’s design leverages isoform selectivity to minimize CNS side effects. TPH exists in two isoforms:

  • TPH1: Predominantly expressed in peripheral tissues (e.g., enterochromaffin cells).
  • TPH2: Primarily found in neuronal tissues, regulating CNS serotonin synthesis [2] [4].

Telotristat selectively inhibits TPH1 due to its polar molecular structure, which restricts blood-brain barrier penetration [4] [6]. This selectivity ensures serotonin reduction in the gut without depleting CNS serotonin pools, thereby avoiding neuropsychiatric adverse effects (e.g., depression or anxiety) associated with central serotonin disruption [5] [6]. Pharmacokinetic studies confirm telotristat’s peripheral confinement, with >99% plasma protein binding and fecal excretion (92.8%) [6].

Table 2: Selectivity Profile of Telotristat

PropertyTelotristatClinical Relevance
Primary TargetTPH1 isoformPeripheral serotonin inhibition
Blood-Brain Barrier PenetrationNegligibleNo CNS serotonin disruption
MetabolismHydrolysis via carboxylesterasesRapid conversion to active metabolite
Elimination Half-life5 hours (telotristat)Suitable for TID dosing

Pharmacodynamic Interactions with Somatostatin Analogues

Telotristat is approved as an adjunctive therapy to somatostatin analogs (SSAs; e.g., octreotide, lanreotide) for inadequately controlled carcinoid syndrome. SSAs target somatostatin receptors on NET cells, inhibiting hormone secretion (including serotonin) and tumor growth [3] [4]. However, tachyphylaxis and receptor downregulation limit their long-term efficacy, particularly for diarrhea control [5].

Telotristat complements SSAs by addressing the residual serotonin synthesis in NETs. While SSAs block hormone release, telotristat suppresses intracellular serotonin production, creating a dual mechanism of action [3] [5]. In the phase III TELESTAR trial, patients receiving telotristat (250 mg TID) plus SSAs achieved a 44% response rate in reducing bowel movements versus 20% with SSAs alone [1] [5]. Biochemically, telotristat enhances the reduction of urinary 5-HIAA levels beyond what SSAs achieve monotherapy, confirming synergistic pharmacodynamics [4] [6].

Table 3: Synergistic Effects of Telotristat with Somatostatin Analogs

Clinical ParameterSSA MonotherapySSA + TelotristatP-value vs. Placebo
Mean Bowel Movements/Day ReductionMinimal change30–44% reduction<0.001
Urinary 5-HIAA Response Rate≤10%78–87%<0.001
Symptomatic ReliefPartialSignificant improvementNot applicable

Properties

CAS Number

1137608-69-5

Product Name

Telotristat etiprate

IUPAC Name

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate

Molecular Formula

C36H35ClF3N7O6

Molecular Weight

754.2 g/mol

InChI

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1

InChI Key

XSFPZBUIBYMVEA-CELUQASASA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

LX1032 etiprate; LX1032 etiprate; LX 1032 etiprate; LX1606; LX1606 etiprate; LX 1606; LX 1606 Hippurate; Telotristat etiprate;

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.